4-Ethylpiperidine-4-carboxylic acid

CNS Drug Discovery Lipophilicity ADME Prediction

Safeguard your lead optimization outcomes: 4-Ethylpiperidine-4-carboxylic acid delivers the precise 4-ethyl steric and lipophilic profile (predicted LogP ~0.0) essential for CNS drug-likeness—a parameter unattainable with simpler methyl or unsubstituted piperidine analogs. Empirically validated in SAR campaigns yielding sub-100 nM IC50 against α1G T-type calcium channels with minimal hERG activity, this scaffold is critical for amide, ester, and N-alkylated library synthesis targeting serotonin, dopamine, and voltage-gated ion channels. Substitute at your own risk: even one-carbon variations at the 4-position alter conformational constraint, binding affinity, and metabolic stability.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 1227465-48-6
Cat. No. B596364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpiperidine-4-carboxylic acid
CAS1227465-48-6
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCCC1(CCNCC1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11)
InChIKeyKXKKAGIATNDDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpiperidine-4-carboxylic acid (CAS 1227465-48-6) as a 4-Substituted Piperidine Synthon for Medicinal Chemistry Procurement


4-Ethylpiperidine-4-carboxylic acid (CAS 1227465-48-6, also referred to as ethyl isonipecotic acid) is a 4,4-disubstituted cyclic β-amino acid derivative [1]. This compound is typically supplied as its hydrochloride salt and functions as a constrained building block for incorporation into larger molecular scaffolds. As a non-proteinogenic amino acid featuring both a basic piperidine nitrogen and a carboxylic acid moiety [1], it serves as a precursor for amide couplings and N-alkylations in drug discovery programs targeting central nervous system disorders and metabolic pathways [2].

Why Piperidine-4-carboxylic Acid or 4-Methyl Analogs Cannot Replace 4-Ethylpiperidine-4-carboxylic acid in Lead Optimization


Generic substitution of 4-ethylpiperidine-4-carboxylic acid with simpler analogs (e.g., piperidine-4-carboxylic acid or 4-methylpiperidine-4-carboxylic acid) carries a high risk of compound failure during lead optimization. The 4-ethyl substituent introduces a specific steric and lipophilic profile that directly impacts key drug-likeness parameters, including lipophilicity (LogP), acidity (pKa), and molecular shape complementarity in hydrophobic enzyme pockets [1]. In piperidine-based drug discovery, even a one-carbon variation in the 4-alkyl chain length alters the conformational constraint and orientation of the carboxylic acid pharmacophore, leading to significant shifts in target binding affinity and off-target selectivity profiles [2]. Substitution without empirical validation often results in reduced potency, altered metabolic stability, or unexpected toxicity findings [3].

Quantitative Differentiation of 4-Ethylpiperidine-4-carboxylic acid vs. In-Class Analogs: A Product Evidence Guide


4-Ethylpiperidine-4-carboxylic acid vs. 4-Methyl and Unsubstituted Analogs: Predicted LogP and Solubility Differentiation for CNS Penetration

Computational prediction indicates that 4-ethylpiperidine-4-carboxylic acid (XLogP3 = 0.0) exhibits a LogP value 1.8 units higher than the unsubstituted piperidine-4-carboxylic acid (isonipecotic acid, XLogP3 = -1.8) and approximately 0.6 units higher than the 4-methyl analog (XLogP3 ≈ -0.6) [1]. This increased lipophilicity is consistent with the Hansch π contribution of the ethyl group relative to hydrogen or methyl [2].

CNS Drug Discovery Lipophilicity ADME Prediction

4-Ethylpiperidine-4-carboxylic acid vs. 4-Methylpiperidine-4-carboxylic acid: Conformational Constraint Differentiation in 4-Substituted Piperidine SAR

In a systematic SAR study of 4-piperidinecarboxylate derivatives as T-type calcium channel blockers, the 4-ethyl substituent was employed as the core scaffold for further N-functionalization to achieve potent α1G channel inhibition [1][2]. The ethyl group provides a distinct conformational bias compared to smaller substituents, orienting the carboxylate moiety for optimal interaction with the channel pore [3].

T-Type Calcium Channel Structure-Activity Relationship Medicinal Chemistry

4-Ethylpiperidine-4-carboxylic acid vs. Piperidine-4-carboxylic acid (Isonipecotic acid): pKa Modulation and Ionization State at Physiological pH

The 4-ethyl substituent electronically modulates the basicity of the piperidine nitrogen. Predicted pKa for 4-ethylpiperidine-4-carboxylic acid is approximately 10.2 (amine) and 2.8 (carboxylic acid), compared to isonipecotic acid pKa values of ~10.0 and ~3.9 [1][2]. This shift in the acid pKa by ~1.1 units alters the protonation equilibrium at physiological pH 7.4.

Physicochemical Properties pKa Prediction Drug-likeness

Optimal Procurement and Research Application Scenarios for 4-Ethylpiperidine-4-carboxylic acid Based on Evidence


Building Block for CNS-Penetrant T-Type Calcium Channel Inhibitors

Procure 4-ethylpiperidine-4-carboxylic acid as the core scaffold for synthesizing N-substituted amide derivatives targeting α1G T-type calcium channels [1]. The ethyl-substituted piperidine scaffold has been empirically validated in SAR campaigns yielding compounds with sub-100 nM IC50 values and minimal hERG off-target activity (<10% inhibition at 10 μM) [2]. Programs using unsubstituted or methyl analogs have failed to achieve equivalent potency-conformation profiles in this chemotype.

Synthesis of 4,4-Disubstituted Piperidine Libraries for GPCR and Ion Channel Screening

Use 4-ethylpiperidine-4-carboxylic acid as a versatile intermediate for generating diverse amide, ester, and N-alkylated analogs [3]. Its predicted LogP of 0.0 positions it in a favorable CNS drug-likeness space [4], enabling parallel library synthesis for screening against serotonin receptors (5-HT), dopamine receptors, and voltage-gated ion channels where the piperidine motif is pharmacophoric [5].

Cholesterol Ester Hydrolase (CEH) Inhibitor Development Programs

Incorporate 4-ethylpiperidine-4-carboxylic acid into ester or amide prodrugs for CEH inhibition, a validated mechanism for reducing intestinal cholesterol absorption [6]. 4-Substituted piperidinecarboxylic acid esters, including ethyl-substituted variants, have demonstrated in vivo cholesterol-lowering efficacy in rat models [6]. Substitution with unsubstituted piperidine-4-carboxylic acid results in different ester hydrolysis rates and potentially altered in vivo activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.